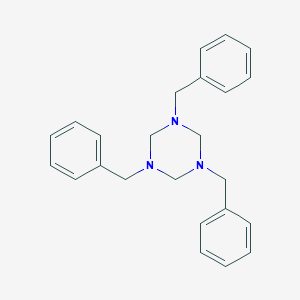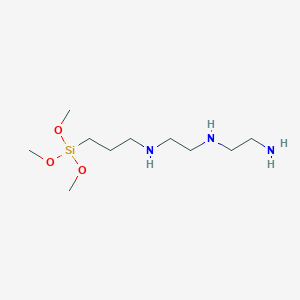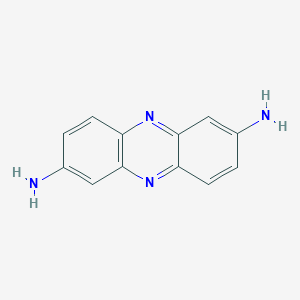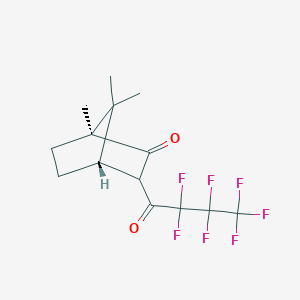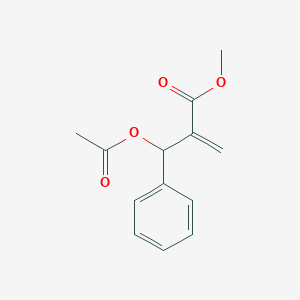
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester and related compounds often involves aldol condensation reactions. For example, the synthesis of acrylic acid (methyl ester) from acetic acid (methyl ester) and formaldehyde via hydroxyl aldol condensation is a notable green synthesis route. Catalysts such as VPO, metal oxide-loaded catalysts, and ionic liquids play a critical role in enhancing the reaction efficiency and selectivity (Wu & Li, 2023).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and physical properties. Techniques like FT-IR, 1H-NMR spectroscopy, and X-ray single-crystal diffraction have been employed to characterize the structure of related ester compounds. These analyses confirm the functional groups and provide insights into the molecular conformation (Wang et al., 2011).
Chemical Reactions and Properties
The reactivity of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester in chemical reactions can be influenced by its structure. For example, the presence of the ester functional group allows for nucleophilic attacks and condensation reactions. The compound's ability to undergo polymerization is also of interest, providing pathways to novel materials (Chiang, 1964).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and vapor density are vital for handling and application of the compound. For related acrylate esters, properties like clear liquid state, insolubility in water, and solubility in organic solvents such as ether and alcohol have been documented. These properties are influenced by the compound's molecular structure and are crucial for its application in industrial processes (IARC Monographs, 1994).
Chemical Properties Analysis
Chemical properties such as reactivity with other compounds, stability under various conditions, and potential for polymerization are essential for understanding the applications and safety of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester. Studies on similar compounds highlight the importance of factors like dissolved oxygen and the presence of inhibitors to prevent undesired polymerization, underscoring the compound's chemical behavior and applications in producing coatings, adhesives, and polymers (IARC Monographs, 1994).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- The compound is involved in 1,3-dipolar cycloadditions producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products (Stauss et al., 1972).
- In a study on stereoselective synthesis, it was shown that copper-catalyzed hydroarylation can be used to synthesize 3-arylacrylates (Kirai & Yamamoto, 2011).
Polymerization and Material Science :
- The compound is utilized in the synthesis of polymers. For instance, "living"/controlled polymerization mediated by dithiocarbamates under γ-ray irradiation was explored using methyl acrylate (Zhou et al., 2007).
- Cross-metathesis with methyl acrylate has been studied for creating renewable raw materials for the chemical industry (Rybak & Meier, 2007).
Environmental Impact and Toxicity Studies :
- Acrylic esters like the compound have been studied for their toxicity and environmental impact. A study determined the fate and aquatic toxicity characteristics of acrylic acid and its esters, highlighting their potential health hazards (Staples et al., 2000).
Pharmacological Applications :
- In the pharmaceutical field, the compound has been used in the synthesis of new ibuprofen polymeric prodrugs based on 2-hydroxypropyl methacrylate (Babazadeh et al., 2012).
Direcciones Futuras
The future directions for “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” would depend on its specific applications. For instance, boronic acids and their esters are being considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Propiedades
IUPAC Name |
methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEVEYRXQTUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439642 | |
| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester | |
CAS RN |
124957-36-4 | |
| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



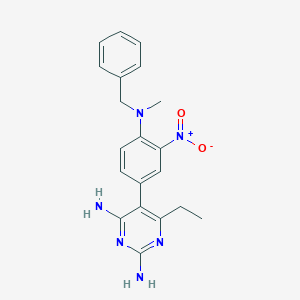
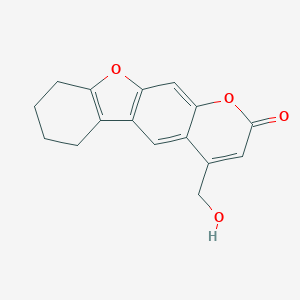
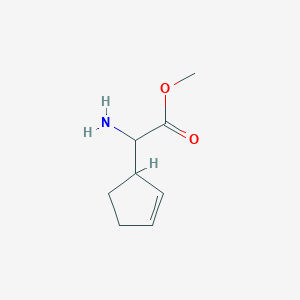
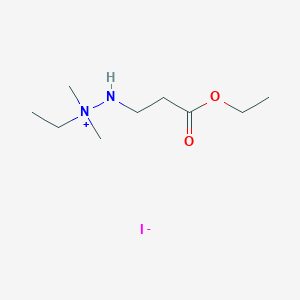
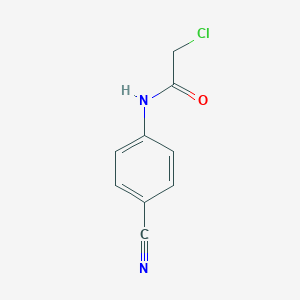
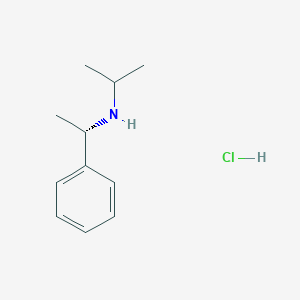
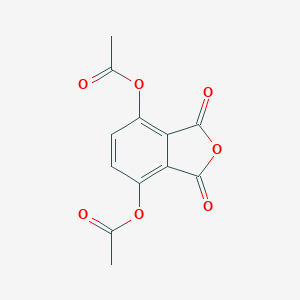
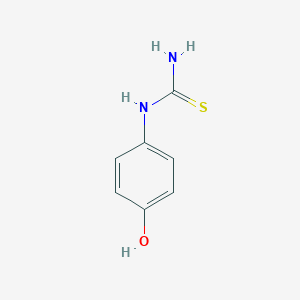
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
